molecular formula C12H22Cl2HgP+ B14387013 dichloro(dicyclohexyl)phosphanium;mercury CAS No. 89954-88-1

dichloro(dicyclohexyl)phosphanium;mercury

Cat. No.: B14387013
CAS No.: 89954-88-1
M. Wt: 468.77 g/mol
InChI Key: VIOOTUOHAZMLOT-UHFFFAOYSA-N
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Description

Dichloro(dicyclohexyl)phosphanium;mercury is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two cyclohexyl groups and two chlorine atoms, along with a mercury atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloro(dicyclohexyl)phosphanium;mercury typically involves the reaction of dicyclohexylphosphine with a mercury(II) chloride source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

(C6H11)2PH+HgCl2(C6H11)2PCl2Hg\text{(C}_6\text{H}_{11})_2\text{PH} + \text{HgCl}_2 \rightarrow \text{(C}_6\text{H}_{11})_2\text{PCl}_2\text{Hg} (C6​H11​)2​PH+HgCl2​→(C6​H11​)2​PCl2​Hg

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Dichloro(dicyclohexyl)phosphanium;mercury can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can lead to the formation of phosphines.

    Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphines depending on the reagents used.

Scientific Research Applications

Dichloro(dicyclohexyl)phosphanium;mercury has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its potential use in pharmaceuticals and drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of dichloro(dicyclohexyl)phosphanium;mercury involves its interaction with various molecular targets. The phosphorus atom can act as a nucleophile, participating in reactions with electrophilic species. The mercury atom can also play a role in the compound’s reactivity, potentially forming coordination complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Dichlorophenylphosphine: Similar in structure but with phenyl groups instead of cyclohexyl groups.

    Dichloromethylphosphine: Contains methyl groups instead of cyclohexyl groups.

    Dichlorobutylphosphine: Contains butyl groups instead of cyclohexyl groups.

Uniqueness

Dichloro(dicyclohexyl)phosphanium;mercury is unique due to the presence of cyclohexyl groups, which can influence its steric and electronic properties

Properties

CAS No.

89954-88-1

Molecular Formula

C12H22Cl2HgP+

Molecular Weight

468.77 g/mol

IUPAC Name

dichloro(dicyclohexyl)phosphanium;mercury

InChI

InChI=1S/C12H22Cl2P.Hg/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h11-12H,1-10H2;/q+1;

InChI Key

VIOOTUOHAZMLOT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[P+](C2CCCCC2)(Cl)Cl.[Hg]

Origin of Product

United States

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